Caulilexin C

Vue d'ensemble

Description

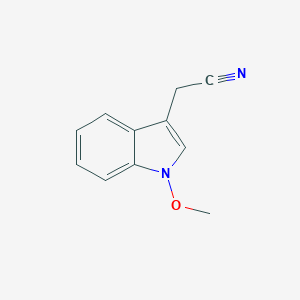

La caulilexine C est une phytoalexine, un type de composé antimicrobien produit par les plantes en réponse à une attaque de pathogènes. Elle est spécifiquement isolée du chou-fleur (Brassica oleracea var. botrytis) et appartient à la classe des alcaloïdes indoliques. La formule moléculaire de la caulilexine C est C11H10N2O, et sa masse molaire est de 186,21 g/mol .

Applications De Recherche Scientifique

Caulilexin C has several scientific research applications, including:

Antifungal Activity: This compound exhibits significant antifungal activity against pathogenic fungi such as Leptosphaeria maculans, Rhizoctonia solani, and Sclerotinia sclerotiorum.

Biological Studies: It is used in studies to understand plant defense mechanisms and the role of phytoalexins in plant immunity.

Medicinal Research:

Industrial Applications: Its antifungal properties make it a candidate for use in agricultural and industrial applications to control fungal infections.

Mécanisme D'action

Target of Action

Caulilexin C is a phytoalexin derived from cruciferous plants . It has been identified to have antifungal activity . The primary targets of this compound are fungal organisms such as Rhizoctonia solani and Leptosphaeria maculans .

Mode of Action

This compound interacts with its targets by inhibiting their growth . It causes complete growth inhibition of Rhizoctonia solani at a concentration of 0.5 mM and has a smaller effect on Leptosphaeria maculans, inhibiting its growth by 77% .

Biochemical Pathways

It is known that the compound interferes with the normal growth processes of the target fungi, leading to their inhibition .

Pharmacokinetics

As a phytoalexin, it is likely to be metabolized and excreted by the plant cells that produce it .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth. This antifungal activity is beneficial for the plants that produce this compound, as it helps them resist fungal infections .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of fungal pathogens and the health of the plant producing the compound

Analyse Biochimique

Biochemical Properties

Caulilexin C plays a significant role in biochemical reactions. It interacts with enzymes such as human Acyl CoA: cholesterol transferase I and II, influencing the transfer of cholesterol within the body . The nature of these interactions is inhibitory, suggesting that this compound may play a role in regulating cholesterol metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cholesterol transferase enzymes. By inhibiting these enzymes, this compound can alter the movement of cholesterol within cells, potentially leading to changes in cell function and gene expression .

Metabolic Pathways

This compound is involved in cholesterol metabolism, interacting with enzymes such as human Acyl CoA: cholesterol transferase I and II

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la caulilexine C implique la réaction du 1-méthoxyindole-3-acétonitrile avec des réactifs appropriés dans des conditions contrôlées. La voie de synthèse détaillée comprend l'utilisation de divers solvants organiques et catalyseurs pour obtenir le produit souhaité .

Méthodes de production industrielle

Le processus nécessiterait une optimisation des conditions réactionnelles pour maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions

La caulilexine C subit plusieurs types de réactions chimiques, notamment :

Oxydation : la caulilexine C peut être oxydée pour former divers dérivés oxydés.

Réduction : les réactions de réduction peuvent convertir la caulilexine C en formes réduites.

Substitution : les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de caulilexine C.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées à des températures et à des pH contrôlés pour assurer la sélectivité et le rendement .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la caulilexine C peut produire des dérivés indoliques oxydés, tandis que la réduction peut donner des composés indoliques réduits .

Applications de la recherche scientifique

La caulilexine C a plusieurs applications de recherche scientifique, notamment :

Activité antifongique : La caulilexine C présente une activité antifongique significative contre des champignons pathogènes tels que Leptosphaeria maculans, Rhizoctonia solani et Sclerotinia sclerotiorum.

Études biologiques : Elle est utilisée dans des études pour comprendre les mécanismes de défense des plantes et le rôle des phytoalexines dans l'immunité des plantes.

Recherche médicale :

Applications industrielles : Ses propriétés antifongiques en font un candidat pour une utilisation dans des applications agricoles et industrielles pour contrôler les infections fongiques.

Mécanisme d'action

La caulilexine C exerce ses effets principalement par son activité antifongique. Elle inhibe la croissance des champignons pathogènes en interférant avec leurs processus cellulaires. Les cibles moléculaires et les voies exactes impliquées comprennent l'inhibition d'enzymes clés dans le métabolisme fongique, conduisant à l'inhibition de la croissance et à la mort cellulaire .

Comparaison Avec Des Composés Similaires

La caulilexine C est unique parmi les phytoalexines en raison de sa structure et de son activité spécifiques. Des composés similaires comprennent :

Isalexine : une autre phytoalexine aux propriétés antifongiques.

Spirobrassinine : une phytoalexine avec un cadre structurel différent mais une activité biologique similaire.

1-méthoxybrassitine : un composé apparenté ayant une activité antifongique.

Ces composés partagent des activités biologiques similaires, mais diffèrent par leurs structures chimiques et leurs mécanismes d'action spécifiques, soulignant le caractère unique de la caulilexine C dans sa classe .

Propriétés

IUPAC Name |

2-(1-methoxyindol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJIPBYXIXTNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C=C(C2=CC=CC=C21)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474661 | |

| Record name | 1H-Indole-3-acetonitrile, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30536-48-2 | |

| Record name | Caulilexin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30536-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caulilexin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030536482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-acetonitrile, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAULILEXIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBP9TAS7GE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methoxy-1H-indole-3-acetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

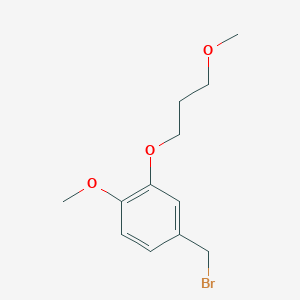

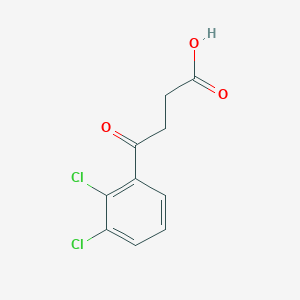

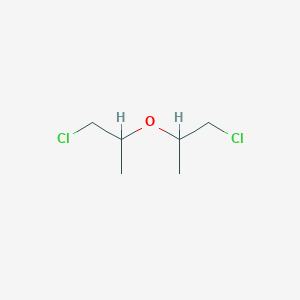

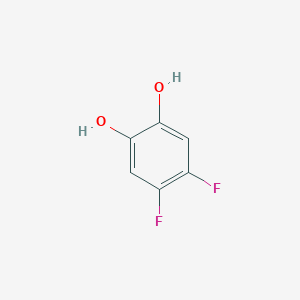

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

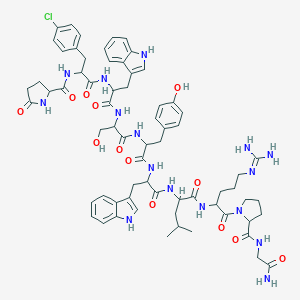

Feasible Synthetic Routes

Q1: What is the source of Caulilexin C, and are there other related compounds found in the same source?

A2: this compound was isolated from the roots of Brassica campestris ssp rapa alongside other indole compounds like Indoleacetonitrile and Arvelexin. [, ] This suggests a potential biosynthetic pathway for these compounds within this plant species.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.